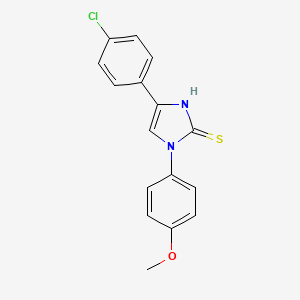

4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol

CAS No.:

Cat. No.: VC15638961

Molecular Formula: C16H13ClN2OS

Molecular Weight: 316.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13ClN2OS |

|---|---|

| Molecular Weight | 316.8 g/mol |

| IUPAC Name | 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione |

| Standard InChI | InChI=1S/C16H13ClN2OS/c1-20-14-8-6-13(7-9-14)19-10-15(18-16(19)21)11-2-4-12(17)5-3-11/h2-10H,1H3,(H,18,21) |

| Standard InChI Key | IKRSEZLYYLQKIU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol, reflects its substitution pattern:

-

A chlorophenyl group at position 4 of the imidazole ring.

-

A methoxyphenyl group at position 1.

The InChI key IKRSEZLYYLQKIU-UHFFFAOYSA-N uniquely identifies its stereochemical configuration . Computational models suggest the thiol group participates in hydrogen bonding, potentially influencing biological interactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 316.81 g/mol | |

| CAS Registry | 107605-11-8 | |

| XLogP3 | 4.2 (estimated) |

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions:

-

Imidazole Ring Formation: Benzaldehyde derivatives react with ethylene diamine in the presence of iodine and potassium carbonate to form imidazoline intermediates, which are oxidized to imidazoles .

-

Functionalization: Subsequent coupling with substituted benzoyl chlorides introduces the chlorophenyl and methoxyphenyl groups .

-

Thiol Group Incorporation: Thiolation via sulfurizing agents or displacement reactions completes the structure .

Microwave-assisted synthesis has recently been employed to reduce reaction times and improve yields (e.g., 40–60% for analogous imidazoles) .

Purification and Quality Control

Purification involves column chromatography and recrystallization, yielding ≥95% purity . Analytical techniques such as HPLC and NMR confirm structural integrity .

Biological Activity and Mechanism

Antiproliferative Effects

Structural analogs of this compound exhibit potent tubulin polymerization inhibition, disrupting microtubule dynamics in cancer cells . For example:

Table 2: IC50 Values of Analogous Imidazoles (nM)

| Compound | A375 (Melanoma) | PC-3 (Prostate) | LNCaP (Prostate) |

|---|---|---|---|

| 5da | 9 ± 2 | 9 ± 0.4 | 12 ± 1 |

| 5ca | 30 ± 5 | 45 ± 1 | 31 ± 1 |

The 4-fluoro substituent on the C-ring enhances activity by forming hydrogen bonds with Cys-241 in β-tubulin . This suggests that the chlorophenyl group in 4-(4-chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol may similarly engage hydrophobic pockets in target proteins.

Structure-Activity Relationships (SAR)

-

Methoxy Groups: Enhance solubility and metabolic stability .

-

Chlorophenyl Moieties: Increase hydrophobic interactions with tubulin .

-

Thiol Functionality: Critical for covalent binding or redox modulation .

Applications in Drug Discovery

Anticancer Agents

Imidazole-thiol derivatives are prioritized in oncology for their dual mechanisms:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume